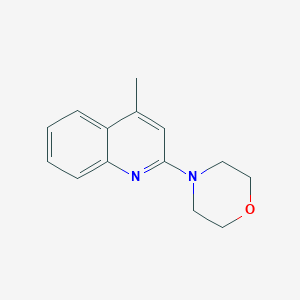

4-Methyl-2-morpholinoquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Methyl-2-morpholinoquinoline is an organic compound with the molecular formula C14H16N2O. It belongs to the quinoline family, which is characterized by a benzene ring fused with a pyridine ring. This compound is notable for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Wirkmechanismus

Target of Action

The primary target of 4-Methyl-2-morpholinoquinoline is the enzyme glucosamine-6-phosphate synthase . This enzyme plays a crucial role in the biochemical pathways of various organisms, including fungi such as Aspergillus fumigatus .

Mode of Action

This compound interacts with the active site of the enzyme glucosamine-6-phosphate synthase

Biochemical Pathways

The interaction of this compound with glucosamine-6-phosphate synthase affects the biochemical pathways involving this enzyme

Result of Action

Some studies suggest that it has significant antifungal activity against aspergillus fumigatus and potential anticancer activity against the HepG2 cell line .

Biochemische Analyse

Biochemical Properties

4-Methyl-2-morpholinoquinoline has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been shown to have potential anticancer activity against the HepG2 cell line

Cellular Effects

The cellular effects of this compound are primarily observed in its potential anticancer activity. It has been shown to exhibit varying responses against HepG2 cells, with certain compounds demonstrating high activity . The compound influences cell function by potentially affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that the compound undergoes an electrochemical reaction with quinoline N-oxides, generating products of 4-aminoquinoline N-oxides . This reaction is facilitated by a catalyst, and the product deoxygenates with the formation of aminoquinolines .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. For instance, the compound has been used in the preparation of caged antisense reagents, which have been shown to modulate gene function in-vivo with spatial and temporal precision .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it is known that the effects of similar compounds can vary with different dosages . For instance, repeated treatment with a low dose of reserpine led to a pharmacological model of depression .

Metabolic Pathways

Drug metabolic reactions generally fall into two classes: phase I and phase II metabolic reactions

Transport and Distribution

It is known that similar compounds can interact with various transporters or binding proteins .

Subcellular Localization

Studies on similar compounds have shown that proteins encoded by the biosynthetic gene cluster can be compartmentalized in various subcellular locations

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Methyl-2-morpholinoquinoline can be synthesized through various methods. One common synthetic route involves the reaction of morpholine with 2-chlorolepidine. The reaction is typically carried out in the presence of a palladium catalyst (C48H56ClN3Pd) and potassium tert-butylate in tetrahydrofuran (THF) at 70°C for 24 hours under an inert atmosphere using the Schlenk technique .

Industrial Production Methods

Industrial production of this compound often follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The reaction conditions are carefully controlled to ensure high purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-2-morpholinoquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into different quinoline-based compounds.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can have different functional groups attached, enhancing their chemical and biological properties.

Wissenschaftliche Forschungsanwendungen

4-Methyl-2-morpholinoquinoline has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.

Medicine: It is being investigated for its anticancer properties, especially against HepG2 cell lines.

Industry: The compound is used in the development of new materials and as a precursor in various industrial processes.

Vergleich Mit ähnlichen Verbindungen

4-Methyl-2-morpholinoquinoline can be compared with other quinoline derivatives such as:

2-Morpholinoquinoline: Similar in structure but lacks the methyl group at the 4-position.

4-Anilinoquinoline: Contains an aniline group instead of a morpholine group.

2,4-Diphenylquinoline: Features phenyl groups at the 2 and 4 positions instead of a morpholine group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research fields .

Biologische Aktivität

4-Methyl-2-morpholinoquinoline is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant data and case studies.

Overview of this compound

This compound is an organic compound characterized by a quinoline structure with a morpholine substituent. It has shown promise in various biological studies, particularly in antimicrobial and antifungal research.

Target Enzyme

The primary target of this compound is glucosamine-6-phosphate synthase (G6PS), an enzyme critical in the biosynthesis of amino sugars. The compound interacts with the active site of G6PS, inhibiting its activity and thus affecting downstream biochemical pathways involved in cell wall synthesis in fungi and bacteria.

Mode of Action

The inhibition of G6PS leads to a disruption in the synthesis of polysaccharides necessary for microbial growth, which is particularly relevant in antifungal activity against pathogens such as Aspergillus fumigatus and Candida albicans. Studies suggest that this compound exhibits significant antifungal properties, making it a candidate for further development as an antifungal agent .

Cellular Effects

In vitro studies have demonstrated that this compound exhibits varying degrees of cytotoxicity against cancer cell lines, notably HepG2 (human liver cancer cells). The compound's anticancer activity appears to be dose-dependent, with higher concentrations leading to increased cell death.

Molecular Mechanism

The electrochemical reaction involving quinoline N-oxides has been observed, resulting in the formation of 4-aminoquinoline N-oxides. This reaction may contribute to the compound's biological activity by generating reactive species that can induce oxidative stress within cells.

Antifungal Activity

A study investigating the antifungal properties of this compound reported effective inhibition against Aspergillus fumigatus with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL. These findings suggest that the compound could serve as a lead for developing new antifungal therapies.

Anticancer Research

In a comparative study on various quinoline derivatives, this compound demonstrated promising results against HepG2 cells. The IC50 value was determined to be approximately 25 µM, indicating significant potential for further investigation as an anticancer agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Feature | Antifungal Activity (MIC) | Anticancer Activity (IC50) |

|---|---|---|---|

| This compound | Morpholine substituent | 50-100 µg/mL | 25 µM |

| 2-Morpholinoquinoline | Lacks methyl group | Not specified | Not specified |

| 4-Anilinoquinoline | Aniline group instead | Not specified | Not specified |

This table illustrates how this compound stands out among similar compounds due to its unique structural features and associated biological activities.

Eigenschaften

IUPAC Name |

4-(4-methylquinolin-2-yl)morpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-11-10-14(16-6-8-17-9-7-16)15-13-5-3-2-4-12(11)13/h2-5,10H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCPAHVWKDJNTDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.